2-Iodopyridine is an organic compound with the molecular formula C₅H₄IN, characterized by a pyridine ring substituted with an iodine atom at the second position. This compound is notable for its unique structural features, which include a nitrogen atom in the aromatic ring that contributes to its reactivity and versatility in various
2-Iodopyridine exhibits notable biological activity, particularly as an inhibitor of certain enzymes. For instance:
The synthesis of 2-iodopyridine can be achieved through various methods:
2-Iodopyridine finds applications across multiple fields:
Interaction studies involving 2-iodopyridine have revealed its potential for modifying biological macromolecules:
Several compounds share structural similarities with 2-iodopyridine, including:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Bromopyridine | C₅H₄BrN | Less reactive than 2-iodopyridine; used similarly in coupling reactions. |
| 3-Iodopyridine | C₅H₄IN (I at position 3) | Different regioselectivity; may exhibit different biological activities. |
| 4-Iodopyridine | C₅H₄IN (I at position 4) | Similar applications but distinct reactivity patterns compared to 2-iodopyridine. |
| 2-Chloropyridine | C₅H₄ClN | More stable than iodo derivatives; used in similar synthetic pathways. |
Each of these compounds exhibits unique reactivity profiles and applications, making them valuable in different contexts within organic synthesis and medicinal chemistry.
Irritant